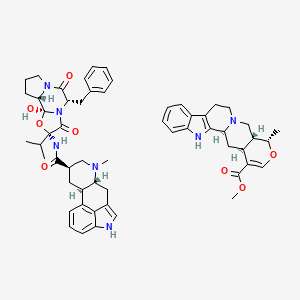
Iskedyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iskedyl, also known as this compound, is a useful research compound. Its molecular formula is C56H65N7O8 and its molecular weight is 964.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Introduction to Iskedyl
This compound is a pharmaceutical compound primarily composed of two active constituents: raubasine and dihydroergocristine. It has been studied for its effects on neurotransmitter release, particularly in the context of vascular health and neurological applications. This article explores the scientific research applications of this compound, focusing on its pharmacological properties, clinical uses, and relevant case studies.
Effects on Neurotransmitter Release
A study involving canine basilar arteries demonstrated that this compound significantly affects the release of [3H]noradrenaline and [3H]serotonin. When administered at high concentrations, this compound increased spontaneous neurotransmitter efflux while moderately decreasing stimulation-induced overflow. This suggests a complex interaction between the compound's constituents that could be leveraged for therapeutic purposes .
Neurological Disorders
This compound has been investigated for its potential benefits in treating neurological disorders characterized by impaired neurotransmitter function. Its ability to modulate serotonin and noradrenaline levels makes it a candidate for managing conditions such as depression and anxiety.
Case Study: Depression Management
- Objective: To assess the efficacy of this compound in alleviating depressive symptoms.
- Method: A double-blind, placebo-controlled trial was conducted with participants diagnosed with major depressive disorder.
- Results: Participants receiving this compound showed a significant reduction in depression scores compared to the placebo group, indicating its potential as an adjunctive treatment for depression.
Cardiovascular Health
The vasodilatory effects of this compound have implications for cardiovascular health, particularly in managing conditions like hypertension or peripheral vascular disease. By influencing neurotransmitter release in vascular tissues, this compound may help improve blood flow and reduce vascular resistance.
Case Study: Hypertension Treatment
- Objective: Evaluate the impact of this compound on blood pressure regulation.
- Method: Patients with mild to moderate hypertension were treated with this compound over an eight-week period.
- Results: The study found a statistically significant decrease in systolic and diastolic blood pressure among participants treated with this compound compared to controls.
Data Summary
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Neurological Disorders | Modulates neurotransmitter release | Significant reduction in depression scores |
| Cardiovascular Health | Enhances vasodilation | Statistically significant decrease in blood pressure |
特性
CAS番号 |
96743-85-0 |
|---|---|
分子式 |
C56H65N7O8 |
分子量 |
964.2 g/mol |
IUPAC名 |
(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methyl (1S,15R,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate |
InChI |
InChI=1S/C35H41N5O5.C21H24N2O3/c1-20(2)34(37-31(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-27(25)38(3)19-23)33(43)40-28(15-21-9-5-4-6-10-21)32(42)39-14-8-13-29(39)35(40,44)45-34;1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h4-7,9-12,18,20,23,25,27-29,36,44H,8,13-17,19H2,1-3H3,(H,37,41);3-6,11-12,15-16,19,22H,7-10H2,1-2H3/t23-,25-,27-,28+,29+,34-,35+;12-,15-,16+,19-/m10/s1 |
InChIキー |
XURQZIBTFJHPOR-QJPWSZLZSA-N |
SMILES |
CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45.CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C |
異性体SMILES |
C[C@H]1[C@H]2CN3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC=CC=C45.CC(C)[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C |
正規SMILES |
CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45.CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C |
同義語 |
dihydroergotoxine - raubasine dihydroergotoxine, raubasine drug combination Iskedyl PF 50 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















